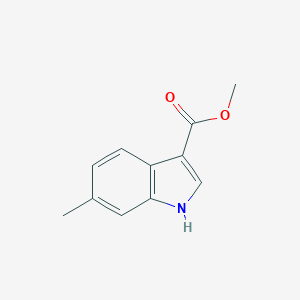
Methyl 6-methyl-1h-indole-3-carboxylate
Descripción general
Descripción
“Methyl 6-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 163083-65-6 . It has a molecular weight of 189.21 and its IUPAC name is methyl 6-methyl-1H-indole-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The InChI code for “Methyl 6-methyl-1H-indole-3-carboxylate” is 1S/C11H11NO2/c1-7-3-4-8-9 (11 (13)14-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 6-methyl-1H-indole-3-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Aplicaciones Científicas De Investigación
Application in Microwave-Assisted Synthesis
- Scientific Field : Chemistry
- Summary of the Application : The indole moiety is a superlative framework in many natural products and synthetic pharmaceuticals . An efficient procedure has been reported to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives .
- Methods of Application : The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation . This process was facilitated through a palladium-catalyzed intramolecular oxidative coupling .
- Results or Outcomes : The desired products were obtained in excellent yields and high regioselectivity . The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Summary of the Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
- Scientific Field : Pharmacology
- Summary of the Application : Indole derivatives have shown potential as antiviral agents . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Methods of Application : The compound was tested for its inhibitory activity against various viruses .
- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases
- Scientific Field : Gastroenterology and Hepatology
- Summary of the Application : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Methods of Application : The interaction between host and microorganism widely affects the immune and metabolic status .
- Results or Outcomes : New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Nitric Oxide Synthase (nNOS) Inhibitor
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives can be used as nitric oxide synthase (nNOS) inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Protein Kinase C Alpha (PKCα) Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives can be used as Protein kinase C alpha (PKCα) inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Inhibitor of Botulinum Neurotoxin
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives can be used as inhibitors of botulinum neurotoxin .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Antibacterial Agents
- Scientific Field : Pharmacology
- Summary of the Application : Indole derivatives can be used as antibacterial agents .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
CB2 Cannabinoid Receptor Ligands
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives can be used as CB2 cannabinoid receptor ligands .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Inhibitors of Hepatitis C Virus NS5B Polymerase
- Scientific Field : Virology
- Summary of the Application : Indole derivatives can be used as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Inhibitors with Histamine H1-Blocking Activity
- Scientific Field : Pharmacology
- Summary of the Application : Indole derivatives can be used as inhibitors with histamine H1-blocking activity .
- Methods of Application : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes obtained are not specified .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 6-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDFQYDDBCJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-1h-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



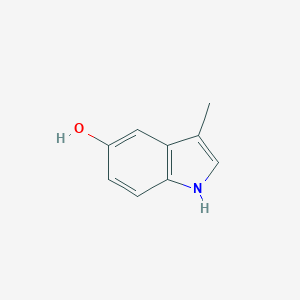
![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)
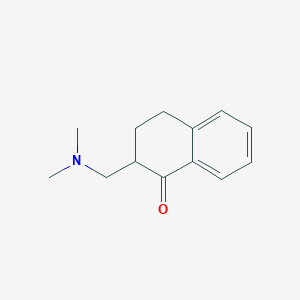
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
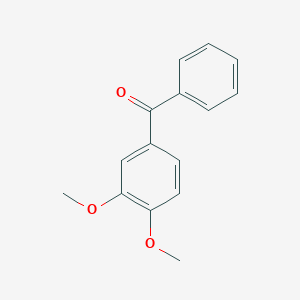
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)
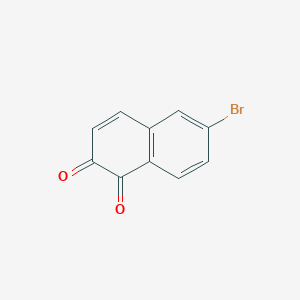
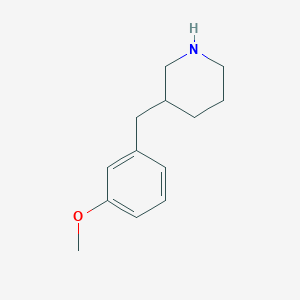
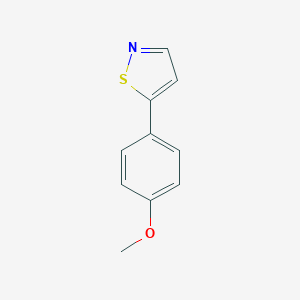
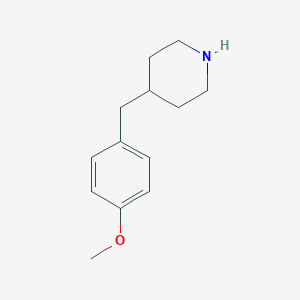
![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
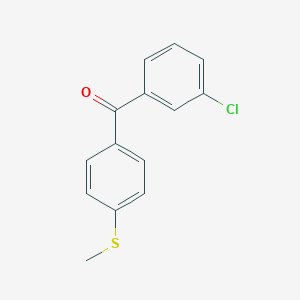
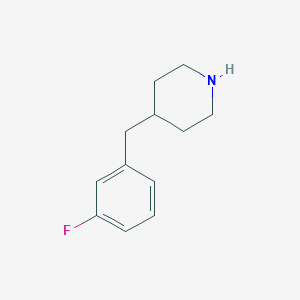
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)